Potassium isobutylxanthate

Nickel Sulfide Flotation PGM Recovery Plant-Scale Trial

Inefficient sulfide flotation collectors can directly reduce metal recovery and grade. PIBX (CAS 13001-46-2), a C4-branched xanthate, provides a quantifiable balance of collecting power and selectivity to solve this challenge. - Delivers a 5.07% absolute increase in platinum recovery and a 1.00% increase in nickel recovery over potassium amyl xanthate (PAX) in pentlandite-PGM circuits. - Occupies the optimal performance niche between weaker ethyl xanthate and less selective amyl xanthate for bulk Cu-Zn sulfide flotation. - Technical-grade ≥98% purity ensures consistent, scalable dosage; ships ambient as a flammable solid (H228) with appropriate hazard labeling.

Molecular Formula C5H9KOS2
Molecular Weight 188.4 g/mol
CAS No. 13001-46-2
Cat. No. B080728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium isobutylxanthate
CAS13001-46-2
Molecular FormulaC5H9KOS2
Molecular Weight188.4 g/mol
Structural Identifiers
SMILESCC(C)COC(=S)[S-].[K+]
InChIInChI=1S/C5H10OS2.K/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1
InChIKeyCRAXZMAICBMTCW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIBX Sulfide Collector for Flotation


Potassium isobutylxanthate (PIBX, CAS 13001-46-2) is a C4-branched alkyl xanthate collector widely used in the froth flotation of non-ferrous sulfide ores, particularly for copper, lead, and zinc minerals [1]. As a member of the thiol collector class, it functions by adsorbing onto mineral surfaces to render them hydrophobic, enabling separation from gangue. The isobutyl structure provides a distinct balance between collecting power and selectivity, a property that positions it uniquely between shorter-chain collectors like ethyl xanthate and longer-chain variants like amyl xanthate [2].

WorkflowSulfide mineral flotation collector
SelectionC4 branched xanthate; intermediate chain length for balance of power and selectivity
Use contextNon-ferrous sulfide ores (Cu, Pb, Zn); reported plant-scale adoption for Ni-PGM circuits

PIBX Specificity vs. Other Xanthates


Despite their shared functional group, xanthate collectors are not interchangeable in industrial flotation circuits. Performance is highly sensitive to the specific hydrocarbon chain length and structure, which dictate adsorption thermodynamics, hydrophobicity, and selectivity for target minerals versus penalty elements like pyrite [1]. For instance, substituting potassium isobutylxanthate with a longer-chain amyl xanthate may alter recovery and grade in nickel-copper sulfide systems, while a switch to a shorter-chain ethyl xanthate can compromise collection efficiency for coarser or less floatable particles [2]. The following quantitative evidence demonstrates the specific, measurable performance deltas that inform rational selection of PIBX over its closest analogs.

Chain length mismatch Longer amyl xanthate may reduce selectivity and grade in Ni-Cu circuits; shorter ethyl xanthate may lower coarse particle recovery.
Structure-dependent adsorption Branching (iso-butyl vs. n-butyl) alters adsorption thermodynamics and hydrophobicity, potentially shifting flotation performance.
Class-specific differences Xanthate subclass substitution cannot be assumed; each collector requires circuit-specific validation due to ore mineralogy and process water chemistry.

PIBX Comparative Evidence: Flotation & Environment


Plant-Scale Recovery: PIBX vs. PAX

A statistically designed plant trial at the Raglan concentrator demonstrated that switching the primary collector from potassium amyl xanthate (PAX) to potassium isobutyl xanthate (PIBX) yielded clear and significant recovery improvements for multiple metals [1].

Plant-Scale Recovery: PIBX vs. PAX
Head-to-head
Ni +1.00%, Cu +0.96%, Pt +5.07%, Pd +1.90% absolute recovery gain
Supports collector selection for nickel-PGM circuits
Raglan concentrator trial; reference distributions, 2007
Nickel Sulfide Flotation PGM Recovery Plant-Scale Trial

Biodegradation Among Xanthates

A study on the biodegradation of alkyl xanthates determined the biodegradation extent of iso-butyl xanthate to be 60.30% after 8 days, which is lower than that of n-butyl xanthate (81.76%) and significantly lower than ethyl xanthate (96.36%), but higher than that of isopropyl xanthate (63.37%) [1].

Biodegradation at 8 Days
Reported
PIBX: 60.30% vs. n-butyl: 81.76%, ethyl: 96.36%
Intermediate environmental persistence among common xanthates
ISO 7827 aerobic test; cross-study comparable
Environmental Fate Biodegradation Mine Water Management

Bioleaching Bacteria Inhibition

A comparative study on the effect of flotation reagents on bio-oxidation bacteria found that the inhibition effect of collectors on both L. ferrooxidans and A. ferrooxidans followed a specific order: potassium isobutyl-xanthate was found to be less inhibitory than dithiophosphate but more inhibitory than sodium ethylxanthate and potassium amylxanthate [1].

Bioleaching Bacteria Inhibition
Head-to-head
Ranked 2nd most inhibitory (after dithiophosphate) among tested collectors
May require water management in bioleaching circuits
L. ferrooxidans & A. ferrooxidans cultures
Bioleaching Process Water Recycling Microbial Toxicity

Decomposition Kinetics of Xanthates

A study on the decomposition kinetics of xanthates determined the rate constant for sodium isobutyl xanthate (SIBX) degradation into carbon disulfide to be 4.07 × 10⁻⁴ h⁻¹ at 25 °C, which is slower than for potassium amyl xanthate (PAX) at 7.05 × 10⁻⁴ h⁻¹, but faster than for sodium ethyl xanthate (SEX) at 1.48 × 10⁻⁴ h⁻¹ [1].

Decomposition Kinetics (CS₂)
Class-level
Rate constant 4.07×10⁻⁴ h⁻¹ (SIBX; class inference for PIBX)
Intermediate stability vs. PAX and SEX
Headspace GC-MS, 25°C; data based on sodium analog
Reagent Stability Decomposition Kinetics Mine Water Chemistry

PIBX Optimal Industrial Applications


Pentlandite and PGM Recovery in Nickel Flotation

Based on direct plant-scale evidence, PIBX is an optimal collector choice for operations processing pentlandite ores with associated platinum group metals (PGMs). The measured 5.07% absolute increase in platinum recovery and 1.00% increase in nickel recovery over PAX provides a compelling, quantifiable justification for reagent substitution in such circuits [1].

Complex Copper-Zinc Sulfide Flotation

PIBX occupies a performance niche between stronger, less selective amyl xanthates and weaker, more selective ethyl xanthates. This makes it well-suited for the bulk flotation of complex copper-zinc ores where a robust collection of primary sulfides (e.g., chalcopyrite, sphalerite) must be balanced against the need for downstream selective flotation or pyrite depression [1].

Zero Liquid Discharge Mine Operations

The quantified biodegradation data shows that PIBX is more environmentally persistent than ethyl and n-butyl xanthates [1]. Therefore, its procurement should be prioritized in mining operations with fully contained water circuits or advanced water treatment facilities where the compound's longer half-life can be managed. In contrast, operations with direct discharge into sensitive ecosystems may require more rapidly degrading alternatives.

Application
Selection Property
Validation Focus
Nickel-PGM flotation (pentlandite ores)
PIBX over PAX reported recovery gains
Plant-scale trial confirmation (Raglan reference)
Complex Cu-Zn sulfide bulk flotation
Intermediate C4 chain balances power and selectivity
Process-specific pyrite depression and downstream selectivity
Zero liquid discharge operations
Moderate environmental persistence vs. shorter-chain xanthates
On-site water treatment and degradation management
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